molecular formula C9H10N2O3S B11813182 3-Methyl-2-oxoindoline-5-sulfonamide

3-Methyl-2-oxoindoline-5-sulfonamide

Cat. No.: B11813182
M. Wt: 226.25 g/mol
InChI Key: OTDIBWCBCLBSHK-UHFFFAOYSA-N
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Description

3-Methyl-2-oxoindoline-5-sulfonamide is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. This compound, like other indole derivatives, has garnered attention for its potential biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxoindoline-5-sulfonamide typically involves the treatment of indolin-2-one with chlorosulfonic acid at elevated temperatures (around 70°C) to yield the key intermediate, 2-oxoindoline-5-sulfonyl chloride. This intermediate is then further reacted with appropriate reagents to introduce the methyl group at the 3-position .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxoindoline-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonamide group or other functional groups.

    Substitution: The sulfonamide group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or toluene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups at the sulfonamide position.

Scientific Research Applications

3-Methyl-2-oxoindoline-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxoindoline-5-sulfonamide involves its interaction with molecular targets such as Bruton’s tyrosine kinase. By inhibiting this kinase, the compound can disrupt signaling pathways critical for B-cell development, differentiation, and survival. This inhibition leads to the selective inhibition of cancerous cells, particularly in B-cell malignancies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity. Its ability to inhibit Bruton’s tyrosine kinase with minimal off-target effects makes it a promising candidate for therapeutic development .

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

3-methyl-2-oxo-1,3-dihydroindole-5-sulfonamide

InChI

InChI=1S/C9H10N2O3S/c1-5-7-4-6(15(10,13)14)2-3-8(7)11-9(5)12/h2-5H,1H3,(H,11,12)(H2,10,13,14)

InChI Key

OTDIBWCBCLBSHK-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2)S(=O)(=O)N)NC1=O

Origin of Product

United States

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